Dehidro Nisoldipine

Descripción general

Descripción

Dehydro Nisoldipine is a chemical compound belonging to the pyridinoid class of drugs. It is known for its potent vasodilatory properties and has been used as an antihypertensive agent . Dehydro Nisoldipine is a prodrug, meaning it undergoes metabolic conversion to its active form, Nisoldipine, which is a calcium channel blocker used to treat hypertension and chronic angina pectoris .

Aplicaciones Científicas De Investigación

Dehydro Nisoldipine has various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of calcium channel blockers and their effects on vascular smooth muscle cells . In biology, Dehydro Nisoldipine is used to investigate the activation of SARM1 and its potential as an anti-neurodegenerative drug candidate . In medicine, it is used to develop formulations that improve the bioavailability and therapeutic efficacy of Nisoldipine . Industrially, Dehydro Nisoldipine is used in the production of antihypertensive drugs and formulations that enhance drug delivery and stability .

Mecanismo De Acción

Target of Action

Dehydro Nisoldipine, like its parent compound Nisoldipine, primarily targets vascular smooth muscle cells . It acts on the voltage-gated L-type calcium channels present in these cells . These channels play a crucial role in regulating the contraction of smooth muscle cells, which in turn affects blood pressure and heart rate .

Mode of Action

Dehydro Nisoldipine stabilizes the L-type calcium channels in their inactive conformation . By doing so, it inhibits the influx of calcium into the smooth muscle cells . This prevention of calcium-dependent smooth muscle contraction leads to a subsequent decrease in vasoconstriction . This mechanism is similar to that of other calcium channel blockers .

Pharmacokinetics

Nisoldipine, the parent compound of Dehydro Nisoldipine, exhibits a three-compartment model of elimination from plasma with half-lives of 4 min, 1.7 h, and 10.7 h . It has a volume of distribution of approximately 3 liters/kg, and a clearance rate of 544-768 ml/h/kg . About 99.7% of Nisoldipine is bound to plasma proteins . After oral dosing, Nisoldipine is rapidly absorbed from the gastrointestinal tract . Despite its low bioavailability, the intra-individual changes in area under the curve (AUC) after repeated drug intake are only 36% .

Result of Action

The molecular and cellular effects of Dehydro Nisoldipine’s action primarily involve the relaxation of vascular smooth muscle cells. This relaxation leads to vasodilation, which can help to lower blood pressure and increase blood flow to the heart . Additionally, Dehydro Nisoldipine has been found to inhibit pyroptosis, a type of programmed cell death that occurs in immune cells . This inhibition is achieved by directly inhibiting the enzyme activities of inflammatory caspases .

Action Environment

The action, efficacy, and stability of Dehydro Nisoldipine can be influenced by various environmental factors. For instance, the bioavailability of Nisoldipine can be affected by factors such as the pH of the gastrointestinal tract, the presence of food, and the rate of drug metabolism in the body . Furthermore, the photodegradation product of Nisoldipine, Nitrosonisoldipine, has been found to inhibit noncanonical pyroptosis, suggesting that light exposure may influence the action of Nisoldipine .

Análisis Bioquímico

Biochemical Properties

Dehydro Nisoldipine, like its parent compound Nisoldipine, is likely to interact with voltage-gated L-type calcium channels . These channels are crucial in regulating the influx of calcium ions in smooth muscle cells, which is essential for muscle contraction. By inhibiting this influx, Dehydro Nisoldipine may prevent calcium-dependent smooth muscle contraction, leading to vasodilation .

Cellular Effects

The cellular effects of Dehydro Nisoldipine are primarily related to its role as a calcium channel blocker. By inhibiting the influx of calcium in smooth muscle cells, it can influence cell function by preventing muscle contraction and subsequent vasoconstriction . This can have significant effects on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Dehydro Nisoldipine involves its interaction with voltage-gated L-type calcium channels. It stabilizes these channels in their inactive conformation, thereby inhibiting the influx of calcium in smooth muscle cells . This inhibition prevents calcium-dependent smooth muscle contraction, leading to vasodilation .

Temporal Effects in Laboratory Settings

It is known that Nisoldipine, the parent compound, has a potent and long-lasting effect as a calcium channel blocker

Dosage Effects in Animal Models

Studies on Nisoldipine have shown that it can prevent mortality, reduce cardiac hypertrophy, and limit vascular lesions in spontaneously hypertensive rats

Metabolic Pathways

It is known that Nisoldipine is metabolized by the liver, primarily by the cytochrome P450 enzyme system

Transport and Distribution

Given its lipophilic nature, it is likely to be distributed widely in the body, similar to other lipophilic drugs .

Subcellular Localization

As a calcium channel blocker, it is likely to be localized at the cell membrane where voltage-gated L-type calcium channels are present

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dehydro Nisoldipine can be synthesized through various methods. One common approach involves the solvent evaporation technique to create an amorphous solid dispersion of the compound. This method includes the use of rotary evaporation and spray drying techniques to stabilize the amorphous form of Dehydro Nisoldipine . Another method involves the solvent casting technique to develop solid dispersion-based sublingual films, which improve the dissolution and bioavailability of the compound .

Industrial Production Methods: Industrial production of Dehydro Nisoldipine often involves large-scale spray drying techniques to ensure the stability and solubility of the compound. The use of polymers such as polyvinylpyrrolidone (PVP) helps in stabilizing the amorphous form and improving the solubility and dissolution properties .

Análisis De Reacciones Químicas

Types of Reactions: Dehydro Nisoldipine undergoes various chemical reactions, including oxidation and reduction. The phenyl ring on Dehydro Nisoldipine is hydroxylated by the enzyme CYP2D6 to produce an intermediate compound, which then undergoes oxidation by CYP3A4 to form the final product, Nisoldipine .

Common Reagents and Conditions: Common reagents used in the reactions involving Dehydro Nisoldipine include hydroxylating agents and oxidizing agents. The reactions typically occur under controlled conditions to ensure the desired conversion and stability of the compound .

Major Products Formed: The major product formed from the reactions involving Dehydro Nisoldipine is Nisoldipine, which is the active form of the compound used in medical applications .

Comparación Con Compuestos Similares

Dehydro Nisoldipine is similar to other dihydropyridine calcium channel blockers such as Nifedipine and Amlodipine. it differs in its molecular structure and pharmacokinetic properties. For example, Nisoldipine has an isobutylic substitute in one of the ester groups, which results in a substantial difference in its pharmacological effects compared to Nifedipine . Other similar compounds include Felodipine and Isradipine, which also belong to the dihydropyridine class of calcium channel blockers .

Actividad Biológica

Dehydro nisoldipine, a derivative of nisoldipine, is a dihydropyridine calcium channel blocker (CCB) that has shown significant biological activity in various studies. This article explores its pharmacological properties, mechanisms of action, and clinical implications, supported by data tables and case studies.

Overview of Dehydro Nisoldipine

Nisoldipine is primarily used for managing hypertension and angina pectoris by inhibiting calcium influx in vascular smooth muscle and cardiac tissues. Dehydro nisoldipine, while structurally similar, exhibits unique pharmacokinetic and pharmacodynamic properties that enhance its therapeutic potential.

Dehydro nisoldipine functions by blocking L-type calcium channels, leading to reduced intracellular calcium levels. This action results in:

- Vasodilation : Decreased peripheral vascular resistance.

- Negative Inotropic Effects : Reduced contractility in cardiac muscle.

These effects contribute to lowering blood pressure and alleviating angina symptoms.

Pharmacokinetics

The pharmacokinetic profile of dehydro nisoldipine reveals:

- Absorption : Rapidly absorbed with a bioavailability of approximately 5.5% due to extensive first-pass metabolism.

- Distribution : Highly protein-bound (>99%), with significant interindividual variability.

- Elimination : Primarily metabolized in the liver, with renal excretion of metabolites.

Case Studies

-

Hypertension Management :

A study comparing the efficacy of dehydro nisoldipine against amlodipine in African American patients demonstrated significant reductions in 24-hour ambulatory blood pressure. The results indicated a mean change from baseline of -23/-16 mm Hg for dehydro nisoldipine compared to -20/-15 mm Hg for amlodipine, showing comparable efficacy (p=0.07 for systolic BP) . -

Angina Pectoris :

In a clinical trial involving patients with chronic stable angina, dehydro nisoldipine improved exercise tolerance significantly compared to placebo, with a reduction in anginal episodes reported .

Biological Activity Against Pathogens

Recent studies have highlighted the antiviral properties of dehydro nisoldipine against influenza A virus (IAV). It was found to inhibit IAV infection by reducing intracellular calcium uptake, which is crucial for viral entry and replication. This suggests potential applications beyond cardiovascular diseases .

Adverse Effects

The safety profile of dehydro nisoldipine is generally favorable. Common adverse effects reported in clinical trials include:

- Peripheral Edema : 22% incidence.

- Headache : 22% incidence.

- Dizziness : 5% incidence.

These effects were mild and typically resolved without discontinuation of therapy .

Summary Table of Biological Activity

| Activity | Mechanism | Clinical Implication |

|---|---|---|

| Calcium Channel Blockade | Inhibits L-type calcium channels | Reduces blood pressure |

| Vasodilation | Decreases peripheral resistance | Alleviates angina symptoms |

| Antiviral Activity | Reduces intracellular Ca²⁺ levels | Potential treatment for IAV infection |

Propiedades

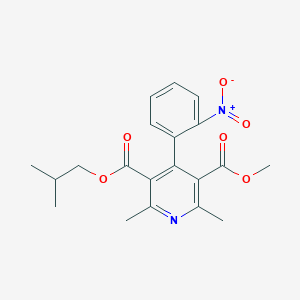

IUPAC Name |

5-O-methyl 3-O-(2-methylpropyl) 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-8-6-7-9-15(14)22(25)26/h6-9,11H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNPLNDGLOCZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OCC(C)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50439109 | |

| Record name | Dehydro Nisoldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103026-83-1 | |

| Record name | Dehydro nisoldipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103026831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydro Nisoldipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50439109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEHYDRO NISOLDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9878IQ2039 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.